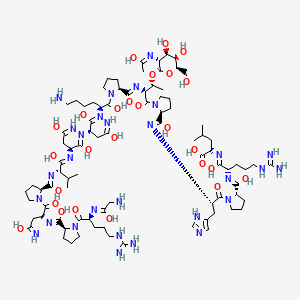
Formaecin 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formaecin 1 is a natural product found in Myrmica and Myrmecia gulosa with data available.
Applications De Recherche Scientifique
Antibacterial Properties and Peptide Design
Formaecin 1, an antibacterial glycopeptide of insect origin, has been a subject of interest in scientific research due to its antibacterial activities. A study by Kaur, Pandey, and Salunke (2006) explored the design of a nonglycosylated analog of this compound, demonstrating similar antibacterial activities against Escherichia coli and Salmonella strains as the native glycopeptide. This research underscores the potential for designing functionally equivalent nonglycosylated analogs of native glycosylated antibacterial peptides (Kaur, Pandey, & Salunke, 2006).
Role in Antibacterial Activity and Protein Interaction
Markossian, Zamyatnin, and Kurganov (2004) reviewed the properties of a family of antibacterial proline-rich oligopeptides, including Formaecin, derived from insects. These peptides exhibit a role in suppressing bacterial metabolism through interaction with heat shock protein DnaK. The non-toxic nature of these peptides to human and animal cells suggests potential use as novel antibiotic drugs (Markossian, Zamyatnin, & Kurganov, 2004).
Emerging Applications and Functional Role
Further research by Chikindas, Weeks, Drider, Chistyakov, and Dicks (2018) into bacteriocins, which include peptides like Formaecin, highlights their traditional use as food preservatives and emerging applications in areas like novel carrier molecules and cancer treatment. This study emphasizes the broadening scope of applications for antimicrobial peptides like Formaecin (Chikindas et al., 2018).
Structural and Functional Insights
Otvos Jr. (2002) provides insights into the structure and function of short, proline-rich antibacterial peptides, including Formaecin. These peptides, initially isolated from insects, show promise in treating mammalian infections due to their ability to inactivate intracellular biopolymers in bacteria without harming the cell membrane. This research indicates a deeper understanding of the structure-function relationship of Formaecin and related peptides (Otvos Jr., 2002).
Propriétés
Bioactivité |
Antibacterial |
|---|---|
Séquence |
GRPNPVNNKPTPHPRL |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




